5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine
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Overview
Description
5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine is an organic compound with the molecular formula C14H17N5. It is a derivative of piperazine and pyridine, featuring a piperazine ring substituted with pyridin-2-yl groups.
Preparation Methods
The synthesis of 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine typically involves multi-step reactions. One common method is the reaction of 4-(pyridin-2-yl)piperazine with appropriate functional group-containing compounds to yield the target product . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and may require specific temperature and pH conditions to optimize yield .
Chemical Reactions Analysis
5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine involves its role as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy . The molecular targets and pathways involved include the inhibition of CDK4/6 activity, which prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression .
Comparison with Similar Compounds
5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine can be compared with other similar compounds, such as:
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound features a methyl group on the piperazine ring, which may alter its chemical and biological properties.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: This compound includes a boronic acid ester group, which can be used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a CDK4/6 inhibitor, which distinguishes it from other piperazine and pyridine derivatives .
Properties
CAS No. |
1018556-61-0 |
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Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
5-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H17N5/c15-13-5-4-12(11-17-13)18-7-9-19(10-8-18)14-3-1-2-6-16-14/h1-6,11H,7-10H2,(H2,15,17) |
InChI Key |
QDBOYIZCXUSXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)N)C3=CC=CC=N3 |
Purity |
95 |
Origin of Product |
United States |
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